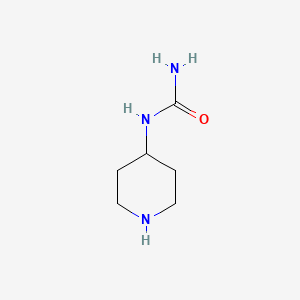

4-(Aminocarbonyl)aminopiperidine

Beschreibung

4-(Aminocarbonyl)aminopiperidine is a piperidine derivative characterized by a carbamoyl (aminocarbonyl) group at the 4-position of the piperidine ring. The compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for neuroactive and kinase-targeting agents . Its derivatives, such as benzyl-protected forms (e.g., Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate), are common in drug discovery workflows to modulate bioavailability and stability .

Eigenschaften

IUPAC Name |

piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)9-5-1-3-8-4-2-5/h5,8H,1-4H2,(H3,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDIWATZOVCVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminocarbonyl)aminopiperidine typically involves the reaction of piperidine with appropriate reagents to introduce the aminocarbonyl group. One common method involves the reaction of piperidine with isocyanates under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminocarbonyl)aminopiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(Aminocarbonyl)aminopiperidine derivatives are primarily investigated for their pharmacological properties, especially as potential treatments for various diseases.

- Somatostatin Receptor Agonists : Compounds derived from 4-aminopiperidine exhibit significant affinity for somatostatin receptors, making them candidates for treating conditions such as acromegaly and pituitary adenomas. These compounds can modulate the activity of somatostatin, which plays a crucial role in regulating hormone secretion and has implications in cancer treatment .

- Anticancer Agents : Research has indicated that certain 4-aminopiperidine derivatives can inhibit the activity of protein kinase B (PKB), a critical player in cancer cell survival and proliferation. These inhibitors have shown promise in preclinical models by effectively reducing tumor growth .

Enzymatic Interactions

The metabolism of this compound compounds is significantly influenced by cytochrome P450 enzymes, particularly CYP3A4. Understanding these interactions is vital for predicting drug behavior in vivo.

- Metabolism Studies : Studies have demonstrated that 4-aminopiperidines undergo extensive metabolism through N-dealkylation processes mediated by CYP3A4. The structural characteristics of these compounds affect their binding affinity and metabolic pathways .

- Binding Mechanisms : The interaction between the 4-amino group of these compounds and the active site residues of CYP3A4 has been elucidated through molecular docking studies. Key residues like serine 119 play a crucial role in stabilizing the transition state during catalysis, influencing the clearance rates of these drugs in the human liver .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound derivatives.

- Inhibition of PKB : A notable study involved the synthesis of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives. These compounds exhibited nanomolar inhibition of PKB with significant selectivity over PKA, highlighting their potential as targeted cancer therapies. The study also noted that variations in substituents could optimize both potency and selectivity .

- Therapeutic Efficacy : Another investigation focused on the use of 68Ga-DOTA-conjugated piperidine derivatives as radiotracers for imaging tumors. These compounds showed promise in targeting specific receptors associated with neoplastic growth, providing a dual function as both diagnostic and therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-(Aminocarbonyl)aminopiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Pharmacological Profiles

The pharmacological activity of piperidine derivatives is highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Key Piperidine Derivatives and Their Properties

Key Observations:

- Potency Modulation : In Cav2.2 inhibitors, replacing the piperidine core with smaller rings (e.g., azetidine in Compound 18) reduces potency, but adding methyl groups restores activity, highlighting the importance of steric and electronic effects .

- Toxicity Profile: 4-Aminopyridine, a primary amine analogue, demonstrates therapeutic utility but carries significant neurotoxicity risks, whereas carbamoyl derivatives may mitigate such risks due to reduced basicity .

Pharmacokinetic and Toxicological Considerations

- Solubility and Absorption : Carbamoyl derivatives generally exhibit higher aqueous solubility than lipophilic analogues (e.g., acetylated or benzylated forms), improving oral bioavailability .

- Metabolic Stability : The carbamoyl group resists rapid enzymatic hydrolysis compared to ester or primary amine groups, extending half-life in vivo .

Biologische Aktivität

4-(Aminocarbonyl)aminopiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H14N4O

- Molecular Weight : 158.21 g/mol

The compound features an amino group and a carbonyl group attached to a piperidine ring, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the compound may act as a ligand for specific receptors, modulating their activity and influencing signaling pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.

- Neuropharmacological Effects : There is emerging evidence that it may influence neurotransmitter systems, particularly those involving serotonin receptors.

Case Studies

-

Antitumor Activity Evaluation

- Objective : To assess the cytotoxic effects of this compound on human liver cancer cells (HepG2).

- Method : The MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.

- Results : An IC50 value of 15.2 μM was observed, indicating significant cytotoxicity against HepG2 cells.

-

Antimicrobial Testing

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was used to assess inhibition zones around treated disks.

- Results : The compound exhibited inhibition zones of 12 mm against S. aureus and 10 mm against E. coli, suggesting moderate antimicrobial activity.

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminocarbonyl)aminopiperidine, and what analytical methods validate its purity?

- Methodological Answer : The synthesis of this compound derivatives often involves Boc-protection strategies. For example, 4-(N-Boc-amino)piperidine serves as a key intermediate for introducing ureas or amides via coupling reactions (e.g., with isocyanates or activated carboxylic acids) . Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane), and purity is validated using HPLC (C18 column, acetonitrile/water gradient) and H/C NMR spectroscopy. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers and acids .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents on the piperidine ring of this compound?

- Methodological Answer :

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl substitutions. Use Pd(PPh)/KCO in DMF at 80°C .

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the piperidine nitrogen.

- Monitoring : Real-time FTIR or LC-MS tracks reaction progress. Adjust temperature/pH to minimize side products (e.g., over-alkylation) .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Methodological Answer :

- NMR Discrepancies : Use 2D techniques (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the aminocarbonyl group and piperidine protons resolve ambiguous NOEs .

- Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers with identical nominal masses.

- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles .

Q. What strategies assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h; analyze via HPLC for decomposition products (e.g., piperidine derivatives) .

- Oxidative Stress : Treat with 3% HO; monitor for cyanide or nitrogen oxides using GC-MS .

- Long-Term Stability : Store samples at 4°C, 25°C, and 40°C/75% RH for 6 months; quantify degradation via validated LC-MS methods .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in aminopiperidine-based CCR5 antagonists?

- Methodological Answer :

- SAR Studies : Compare IC values across derivatives. For example, Burrows et al. found that diphenylpropyl substituents enhance CCR5 binding affinity, while bulkier groups reduce it .

- Assay Variability : Standardize cell-based assays (e.g., use identical HEK293-CCR5 cell lines and calcium flux protocols) .

- Computational Modeling : Dock compounds into CCR5 crystal structures (PDB: 4MBS) to rationalize activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.